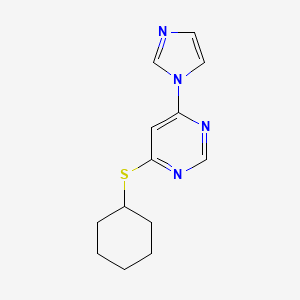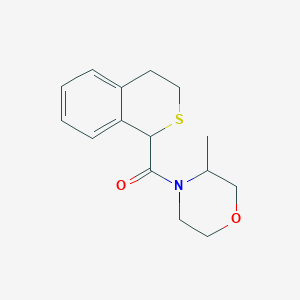![molecular formula C12H16BrN3O B7591732 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591732.png)
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one, also known as BPPO, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BPPO belongs to the class of piperazine derivatives and has been studied for its ability to act as a ligand for various receptors in the central nervous system. In
作用機序
The exact mechanism of action of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a partial agonist or antagonist for the receptors it targets. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one can modulate the activity of various neurotransmitter systems, including the serotonin and dopamine systems. It has been found to increase the release of serotonin and dopamine in certain brain regions, which may contribute to its potential therapeutic effects. 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has also been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
One advantage of using 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one in lab experiments is its high affinity for the receptors it targets. This allows for precise modulation of receptor activity, which can be useful in studying the effects of specific neurotransmitter systems. However, one limitation is that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has not yet been extensively studied in humans, so its potential therapeutic effects and safety profile are not fully understood.
将来の方向性
There are several future directions for research on 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one. One area of interest is its potential therapeutic applications for various neurological disorders, such as depression, anxiety, and schizophrenia. Further studies are needed to determine the safety and efficacy of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one in humans. Additionally, research on the mechanisms underlying its pharmacological effects could lead to the development of new drugs with similar properties. Finally, studies on the structure-activity relationship of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one could lead to the development of more potent and selective ligands for the receptors it targets.
合成法
The synthesis of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one involves the reaction of 5-bromopyridin-3-amine with 1-(4-chlorobutyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride to yield 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one. This method has been optimized to produce high yields of 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one with good purity.
科学的研究の応用
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one has been studied for its potential pharmacological properties, particularly as a ligand for various receptors in the central nervous system. It has been found to have affinity for the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors, as well as the dopamine D2 receptor. This suggests that 1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one may have potential therapeutic applications for various neurological disorders, such as depression, anxiety, and schizophrenia.
特性
IUPAC Name |
1-[4-(5-bromopyridin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-2-12(17)16-5-3-15(4-6-16)11-7-10(13)8-14-9-11/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOMBPAFMPTUFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Bromopyridin-3-yl)piperazin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)
![N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7591683.png)
![2-[(5-Bromopyrimidin-2-yl)-prop-2-enylamino]ethanol](/img/structure/B7591687.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-(4-methylphenyl)oxane-3-carboxamide](/img/structure/B7591690.png)
![3-Chloro-2-[4-(1-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591695.png)
![3-Chloro-2-[3-(2-hydroxyethyl)piperidin-1-yl]benzonitrile](/img/structure/B7591707.png)


![1-[4-(7-Fluoroquinolin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7591719.png)
![3-[(3,4-Dimethoxyphenoxy)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7591721.png)
![N-ethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanesulfonamide](/img/structure/B7591737.png)
